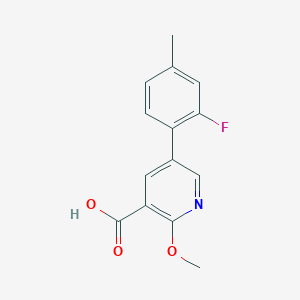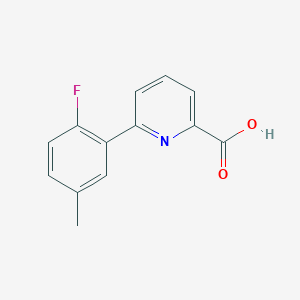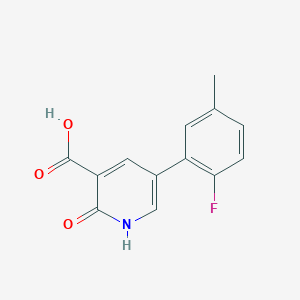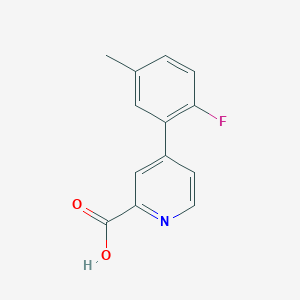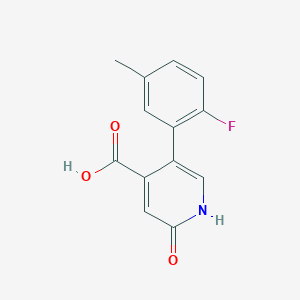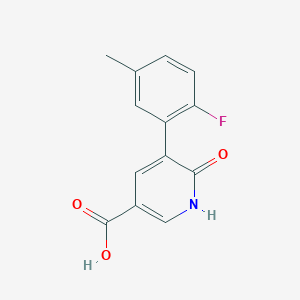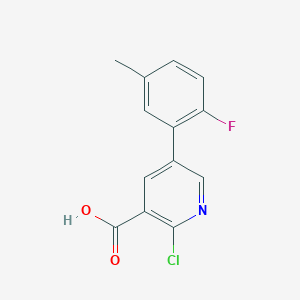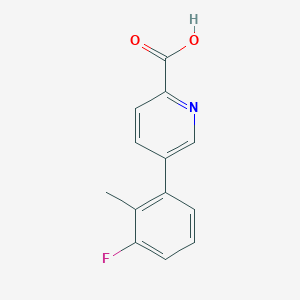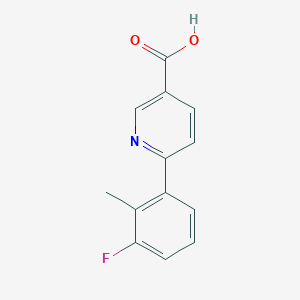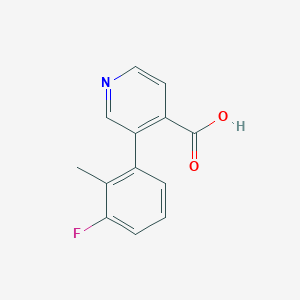
MFCD18317004
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD18317004” is a chemical substance with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317004” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Method 1: This method involves the reaction of [specific reagents] under [specific conditions] to yield “this compound”.
Method 2: Another approach is the [specific reaction], which requires [specific reagents] and [specific conditions].
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. Techniques such as [specific industrial method] are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317004” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like [specific oxidizing agent].
Reduction: The compound can be reduced using reducing agents such as [specific reducing agent], leading to the formation of [specific product].
Substitution: In this reaction, one functional group in “this compound” is replaced by another, typically using reagents like [specific reagent].
Common Reagents and Conditions:
Oxidation: [Specific oxidizing agent], [temperature], [solvent].
Reduction: [Specific reducing agent], [temperature], [solvent].
Substitution: [Specific reagent], [temperature], [solvent].
Major Products Formed:
Scientific Research Applications
“MFCD18317004” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on [specific biological targets].
Medicine: Research is ongoing to explore its potential therapeutic uses, such as [specific medical application].
Industry: “this compound” is utilized in the production of [specific industrial products], contributing to advancements in [specific industry].
Mechanism of Action
The mechanism by which “MFCD18317004” exerts its effects involves interactions with specific molecular targets and pathways For example, it may bind to [specific target] and modulate [specific pathway], leading to [specific effect]
Comparison with Similar Compounds
“MFCD18317004” can be compared with other similar compounds to highlight its uniqueness:
Similar Compound 1: [Description of similar compound 1] and its properties.
Similar Compound 2: [Description of similar compound 2] and its properties.
The unique aspects of “this compound” include [specific unique properties], which distinguish it from other compounds in its class.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-9(3-2-4-12(8)14)11-7-15-6-5-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLPHWUVXBROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687173 |
Source


|
| Record name | 3-(3-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-06-6 |
Source


|
| Record name | 3-(3-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
